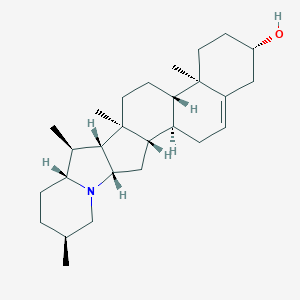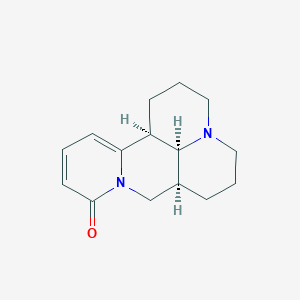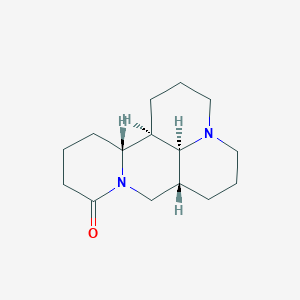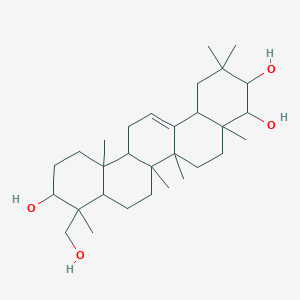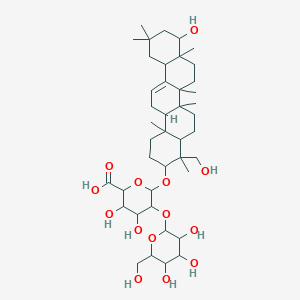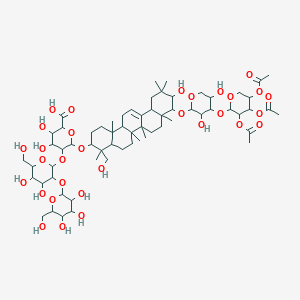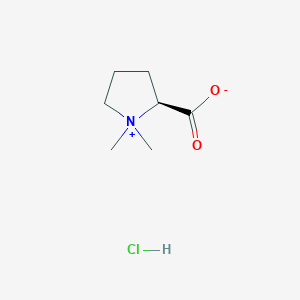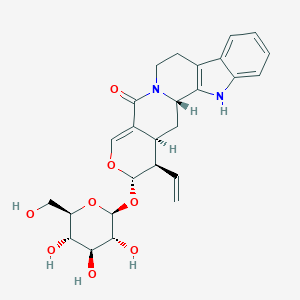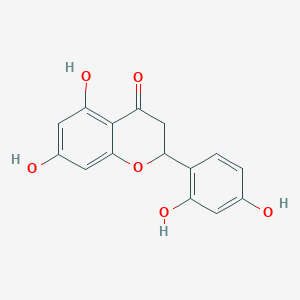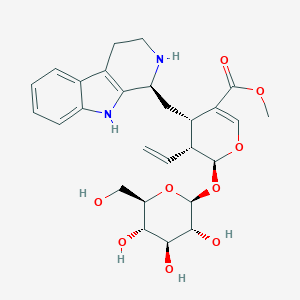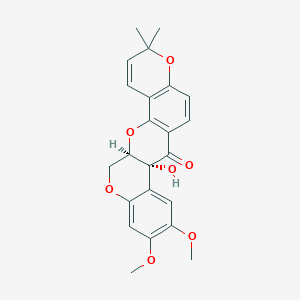
Tephrosin
Übersicht
Beschreibung
Tephrosin ist ein natürliches Rotenoid-Isoflavonoid, das nachweislich potente Antikrebsaktivitäten besitzt. Es wird aus den Blättern und Zweigen von Pflanzen der Gattung Tephrosia isoliert, wie z. B. Tephrosia vogelii . This compound wurde auf seine verschiedenen biologischen Aktivitäten untersucht, einschließlich seines Potenzials als Insektizid und seiner Fähigkeit, Apoptose in Krebszellen zu induzieren .
Wissenschaftliche Forschungsanwendungen
Chemistry: Tephrosin is used as a starting material for the synthesis of other bioactive compounds.
Biology: This compound has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial membrane potential.
Medicine: This compound has demonstrated potent anticancer activities against various cancer cell lines, including pancreatic and ovarian cancer cells It can resensitize paclitaxel-resistant ovarian cancer cells to paclitaxel by inhibiting the FGFR1 signaling pathway.
Biochemische Analyse
Biochemical Properties
Tephrosin interacts with various biomolecules in biochemical reactions. It is rich in bioactive phytochemicals, particularly rotenoids which include rotenone, deguelin, rotenolone, and this compound . These compounds have strong insecticidal activities and are involved in a variety of biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to suppress cell viability in various cancer cell lines and promote apoptosis of PANC-1 and SW1990 pancreatic cancer cells . This compound increases the production of intracellular reactive oxygen species (ROS) and leads to mitochondrial membrane potential depolarization, and subsequent cytochrome c release .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of AKT, STAT3, ERK, and p38 MAPK, all of which simultaneously play important roles in survival signaling pathways . Notably, this compound downregulates the phosphorylation of FGFR1 and its specific adapter protein FRS2 .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Tephrosin kann durch einen stereogesteuerten Halbsyntheseprozess synthetisiert werden. Eine Methode beinhaltet eine zweistufige Umwandlung von Rotenon in Rot-2'-enonsäure über eine Zink-vermittelte Ringöffnung von Rotenonhydrobromid. Anschließend erfolgt eine Chrom-vermittelte Hydroxylierung, um this compound als einzelnes Diastereoisomer zu liefern . Diese Methode ist operativ einfach, skalierbar und ergiebig und bietet erhebliche Vorteile gegenüber früheren Verfahren .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, bietet der oben beschriebene Halbsyntheseweg einen skalierbaren Ansatz, der für die industrielle Produktion angepasst werden könnte. Die Verwendung von im Handel erhältlichem Rotenon als Ausgangsmaterial macht dieses Verfahren für großtechnische Synthesen praktikabel .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologischen Aktivitäten zu verbessern oder ihre Eigenschaften in verschiedenen Kontexten zu untersuchen.
Häufige Reagenzien und Bedingungen
Oxidation: this compound kann unter kontrollierten Bedingungen mit Reagenzien wie Chromtrioxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonen führen, während die Reduktion zu Dihydroderivaten führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, wodurch die biologischen Aktivitäten der Verbindung verstärkt werden.
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: This compound wurde gezeigt, dass es Apoptose in Krebszellen induziert, indem reaktive Sauerstoffspezies erzeugt werden und das mitochondriale Membranpotential gestört wird.
Medizin: This compound hat potente Antikrebsaktivitäten gegen verschiedene Krebszelllinien gezeigt, darunter Bauchspeicheldrüsen- und Eierstockkrebszellen Es kann Paclitaxel-resistente Eierstockkrebszellen durch Hemmung des FGFR1-Signalwegs für Paclitaxel wieder sensibilisieren.
Wirkmechanismus
This compound übt seine Wirkungen durch mehrere Mechanismen aus:
Apoptoseinduktion: This compound induziert Apoptose in Krebszellen, indem reaktive Sauerstoffspezies erzeugt werden, was zu einer Depolarisation des mitochondrialen Membranpotenzials und einer Freisetzung von Cytochrom c führt. Dieser Prozess aktiviert Caspase-3 und Caspase-9, was zu Zelltod führt.
Hemmung von Signalwegen: In Paclitaxel-resistenten Eierstockkrebszellen hemmt this compound die Phosphorylierung von Schlüsselsignalproteinen wie AKT, STAT3, ERK und p38 MAPK.
Analyse Chemischer Reaktionen
Types of Reactions
Tephrosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as chromium trioxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activities.
Wirkmechanismus
Tephrosin exerts its effects through multiple mechanisms:
Apoptosis Induction: This compound induces apoptosis in cancer cells by generating reactive oxygen species, leading to mitochondrial membrane potential depolarization and cytochrome c release. This process activates caspase-3 and caspase-9, resulting in cell death.
Inhibition of Signaling Pathways: In paclitaxel-resistant ovarian cancer cells, this compound inhibits the phosphorylation of key signaling proteins such as AKT, STAT3, ERK, and p38 MAPK.
Vergleich Mit ähnlichen Verbindungen
Tephrosin gehört zur Rotenoid-Familie, zu der Verbindungen wie Rotenon, Deguelin und Rotenolon gehören . Diese Verbindungen haben ähnliche Strukturen und biologische Aktivitäten, unterscheiden sich aber in ihren spezifischen Wirkungen und Anwendungen:
Rotenon: Rotenon ist bekannt für seine insektiziden Eigenschaften und wurde als Fischgift und Schädlingsbekämpfungsmittel verwendet.
Rotenolon: Diese Verbindung besitzt ebenfalls insektizide Eigenschaften und wurde zur Schädlingsbekämpfung eingesetzt.
This compound zeichnet sich durch seine potenten Antikrebsaktivitäten und seine Fähigkeit aus, die Chemoresistenz in bestimmten Krebszellen zu überwinden .
Eigenschaften
IUPAC Name |
(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBZCCQCDWNNJQ-AUSIDOKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878627 | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-80-2 | |
| Record name | Tephrosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tephrosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tephrosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20878627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPHROSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C081V83CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tephrosin?
A1: this compound exerts its anticancer activity primarily by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR1) signaling pathway. [] It has been shown to downregulate the phosphorylation of FGFR1 and its adapter protein FRS2. []
Q2: How does this compound affect cell survival pathways?
A2: this compound inhibits the phosphorylation of key proteins involved in survival signaling pathways, including AKT, STAT3, ERK, and p38 MAPK. [] Additionally, it reduces the expression of the anti-apoptotic factor XIAP. []
Q3: Does this compound induce apoptosis? If so, how?
A3: Yes, this compound promotes apoptosis in several cancer cell lines. Studies using pancreatic cancer cells demonstrate enhanced cleavage of caspase-3, caspase-9, and PARP, indicating apoptosis induction. []
Q4: What role does Reactive Oxygen Species (ROS) play in this compound's mechanism of action?
A4: this compound increases intracellular ROS production, contributing to its anticancer activity. This leads to mitochondrial membrane potential depolarization and subsequent cytochrome c release, ultimately triggering apoptosis. [] ROS scavengers were shown to weaken the apoptotic effects of this compound, highlighting the importance of ROS in its mechanism. []
Q5: Does this compound interact with P-glycoprotein?
A6: this compound does not appear to affect the expression or function of P-glycoprotein, a multidrug resistance protein. [] This suggests that this compound may be effective even in cancer cells that overexpress P-glycoprotein.
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C23H22O7 and a molecular weight of 410.4 g/mol.
Q7: Are there any characteristic spectroscopic data for this compound?
A8: Yes, this compound can be identified by its spectroscopic data, including NMR and mass spectrometry. Its structure has been confirmed by these methods in various studies. [, , , , , , ]
Q8: Is there any research available on this compound related to material compatibility and stability, catalytic properties, or computational chemistry and modeling?
A8: The provided research focuses primarily on the biological activity and phytochemical analysis of this compound. Studies exploring material compatibility, catalytic properties, or computational modeling are not included in this set.
Q9: How does the structure of this compound relate to its insecticidal activity?
A10: Studies on related rotenoids suggest that saturation at the B/C ring junction and the presence of methoxy groups at C-2 and/or C-3 are important for larvicidal activity. [] this compound possesses these structural features, contributing to its insecticidal properties.
Q10: How does the structure of this compound compare to other rotenoids?
A11: this compound is structurally similar to other rotenoids like rotenone and deguelin. They share a common core structure but differ in the substituents on their E-ring. [, ] These structural differences can influence their potency and selectivity against various targets. [, ]
Q11: What is the main degradation product of this compound, and how is it formed?
A13: The primary degradation product of this compound is Deguelin, formed through auto-oxidation. This process is accelerated in the presence of endogenous peroxides found in some formulation excipients. []
Q12: Is there any research available on this compound regarding SHE regulations, PK/PD, in vitro and in vivo efficacy, or resistance and cross-resistance?
A12: While the provided research highlights the biological activities of this compound, specific details regarding SHE regulations, PK/PD, comprehensive in vivo efficacy studies, and resistance mechanisms are not extensively discussed.
Q13: Is there any research available on this compound regarding drug delivery and targeting, biomarkers and diagnostics, or analytical methods and techniques?
A16: While the research discusses analytical techniques for identifying and quantifying this compound, it doesn't delve into specific drug delivery strategies, biomarker research, or diagnostic applications. [, ]
Q14: Is there any research available on this compound regarding environmental impact and degradation, dissolution and solubility, analytical method validation, or quality control and assurance?
A17: While the research touches upon this compound's presence in various plant species and its extraction, it doesn't provide detailed information on environmental impact, degradation pathways, dissolution kinetics, solubility profiles, or specific quality control measures. [, , ]
Q15: Is there any research available on this compound regarding immunogenicity and immunological responses, drug-transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility and biodegradability?
A15: The provided research predominantly focuses on this compound's anticancer and insecticidal activities. It does not provide in-depth insights into its immunogenicity, interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.
Q16: What are the primary plant sources of this compound?
A20: this compound is primarily found in plants belonging to the genus Tephrosia, particularly Tephrosia vogelii. [, , ] Other plant sources include Derris, Lonchocarpus, Millettia, Amorpha, Sarcolobus, Indigofera, and Mundulea species. [, , , , , , , , ]
Q17: How does the rotenoid content vary in Tephrosia vogelii?
A21: Research has identified three chemotypes of Tephrosia vogelii with varying rotenoid content. Chemotype 1 contains rotenoids like Deguelin, this compound, and Rotenone, while chemotype 2 lacks rotenoids and contains flavanones and flavones. Chemotype 3 displays a mixed profile with characteristics of both chemotypes 1 and 2. []
Q18: What is the significance of identifying different chemotypes in Tephrosia vogelii?
A22: Recognizing distinct chemotypes is crucial for ensuring the efficacy and reliability of Tephrosia vogelii as a botanical insecticide. Since farmers often lack the means to determine chemical content, promoting this species for pest management requires careful consideration and efficacy testing. []
Q19: Are there any potential applications of this compound in traditional medicine?
A23: Tephrosia purpurea, a rich source of this compound, has a long history of use in traditional medicine, particularly in Ayurveda. It is traditionally employed for various ailments, including wound healing, liver disorders, asthma, and digestive issues. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



